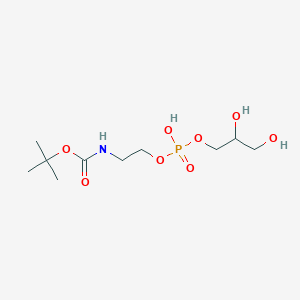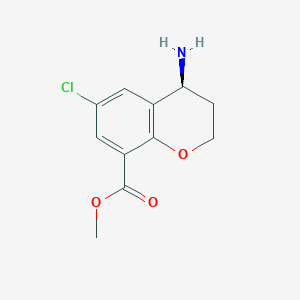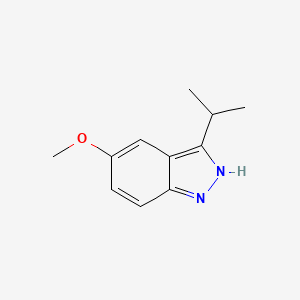
5-(Bromomethyl)-4-chloro-2-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-4-chloro-2-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromomethyl, chloro, and fluoro substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-chloro-2-fluoropyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 4-chloro-2-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the methyl position.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-4-chloro-2-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the halogen substituents, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of 5-(carboxymethyl)-4-chloro-2-fluoropyridine or 5-(formyl)-4-chloro-2-fluoropyridine.
Reduction: Formation of 4-chloro-2-fluoropyridine or other dehalogenated derivatives.
Scientific Research Applications
5-(Bromomethyl)-4-chloro-2-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-4-chloro-2-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen substituents can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-4-chloro-2-fluoropyridine
- 5-(Iodomethyl)-4-chloro-2-fluoropyridine
- 5-(Methyl)-4-chloro-2-fluoropyridine
Uniqueness
5-(Bromomethyl)-4-chloro-2-fluoropyridine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro or iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications where other halogens may not be as effective.
Properties
Molecular Formula |
C6H4BrClFN |
|---|---|
Molecular Weight |
224.46 g/mol |
IUPAC Name |
5-(bromomethyl)-4-chloro-2-fluoropyridine |
InChI |
InChI=1S/C6H4BrClFN/c7-2-4-3-10-6(9)1-5(4)8/h1,3H,2H2 |
InChI Key |
QAGDHIGRMNJLTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















